molecular formula C10H17NO6 B7838805 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid CAS No. 431990-38-4

10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid

Cat. No.: B7838805
CAS No.: 431990-38-4
M. Wt: 247.24 g/mol
InChI Key: GZUMQFWPHYKWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, oxa, and aza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include ethylene oxide, amines, and carboxylic acids. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-yl 4-methylbenzenesulfonate
  • 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid

Uniqueness

10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUMQFWPHYKWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623227
Record name 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431990-38-4
Record name 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.